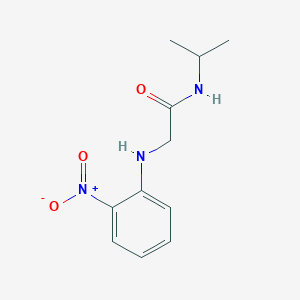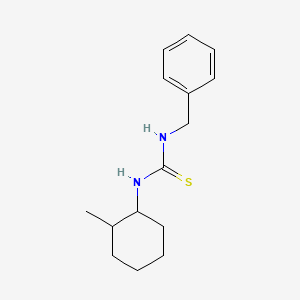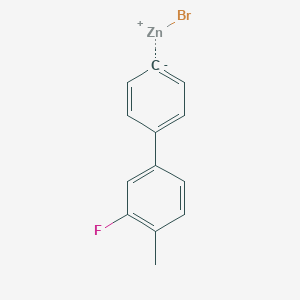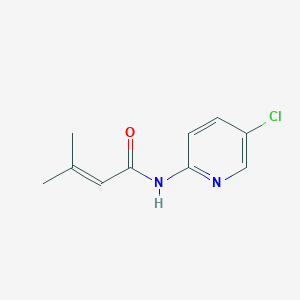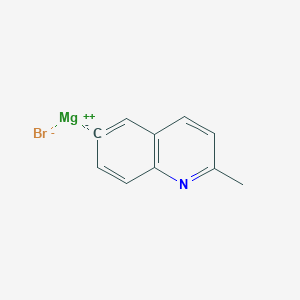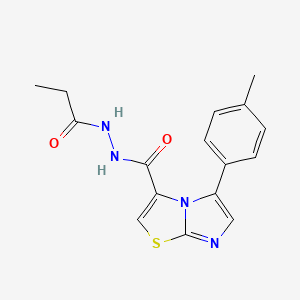
Egfr/her2-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2-IN-8 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Malfunctions in these receptors are associated with various cancers, particularly breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Egfr/her2-IN-8 involves multiple steps, including the formation of heterocyclic cores. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and cyclization steps. Common reagents used in these reactions include lithium hydroxide, ethyl or methyl bromoalkanoate, and potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Egfr/her2-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are tested for their biological activity to identify the most potent inhibitors .
Applications De Recherche Scientifique
Egfr/her2-IN-8 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of tyrosine kinases. In biology, it helps in understanding the signaling pathways involved in cell proliferation and survival. In medicine, this compound is being investigated for its potential to treat cancers that overexpress EGFR and HER2. Industrially, it is used in the development of targeted therapies for cancer treatment .
Mécanisme D'action
Egfr/her2-IN-8 exerts its effects by binding to the active sites of EGFR and HER2, inhibiting their tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The compound’s dual inhibition mechanism is particularly effective in cancers that exhibit resistance to single-target inhibitors .
Comparaison Avec Des Composés Similaires
Egfr/her2-IN-8 is unique due to its dual inhibition of both EGFR and HER2. Similar compounds include afatinib, lapatinib, and trastuzumab, which also target these receptors but with varying degrees of specificity and efficacy. Afatinib, for example, is a dual inhibitor like this compound but has a different binding affinity and spectrum of activity. Lapatinib targets both receptors but is less effective in inhibiting EGFR. Trastuzumab is a monoclonal antibody that specifically targets HER2 and is often used in combination with other therapies .
Propriétés
Formule moléculaire |
C16H16N4O2S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-N'-propanoylimidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C16H16N4O2S/c1-3-14(21)18-19-15(22)13-9-23-16-17-8-12(20(13)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,21)(H,19,22) |
Clé InChI |
VNEUERRAUAGHGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
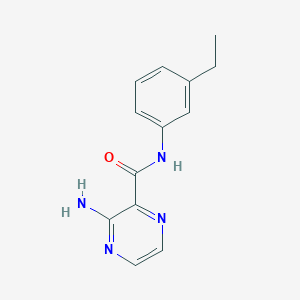
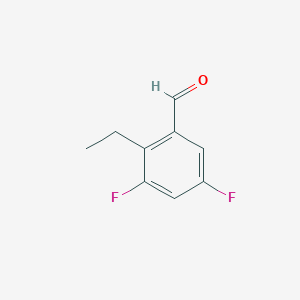
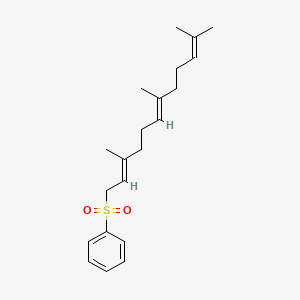
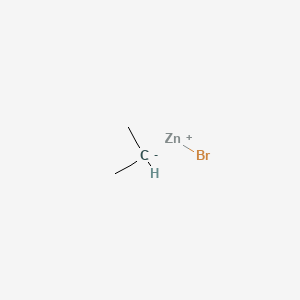

![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
